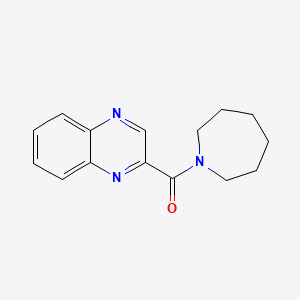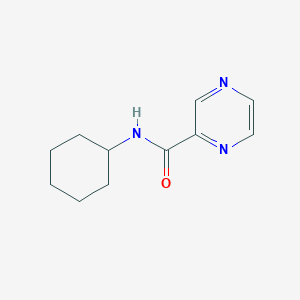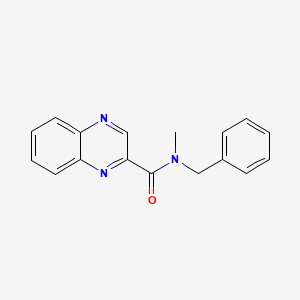![molecular formula C20H18N2O3 B7496461 Morpholin-4-yl-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanone](/img/structure/B7496461.png)
Morpholin-4-yl-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholin-4-yl-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Morpholin-4-yl-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanone has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anticancer, antifungal, and antibacterial properties. It has also been investigated for its potential as an antioxidant and anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of Morpholin-4-yl-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanone is not fully understood. However, studies suggest that it works by inhibiting certain enzymes and pathways involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Morpholin-4-yl-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanone has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of several types of fungi and bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Morpholin-4-yl-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanone in lab experiments is its broad spectrum of activity. It has been found to be effective against a wide range of cancer cells, fungi, and bacteria. However, one of the limitations is its potential toxicity, which may require careful handling and monitoring.
Direcciones Futuras
There are several future directions for research on Morpholin-4-yl-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanone. One direction is to investigate its potential as a chemotherapeutic agent for different types of cancer. Another direction is to study its mechanism of action in more detail to better understand its effects on cells. Additionally, further research is needed to determine its safety and potential side effects in humans.
In conclusion, Morpholin-4-yl-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanone is a chemical compound with significant potential for scientific research. Its broad spectrum of activity and potential applications in various fields make it an interesting subject for further investigation. However, more studies are needed to fully understand its mechanism of action, potential side effects, and safety in humans.
Métodos De Síntesis
The synthesis of Morpholin-4-yl-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanone involves several steps. The starting materials for the synthesis are 5-phenyl-1,3-oxazole-2-carboxylic acid and 4-morpholinobenzaldehyde. These compounds are reacted together in the presence of a suitable catalyst to form the desired product.
Propiedades
IUPAC Name |
morpholin-4-yl-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-20(22-10-12-24-13-11-22)17-9-5-4-8-16(17)19-21-14-18(25-19)15-6-2-1-3-7-15/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTANYLFNVCXIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2C3=NC=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7496385.png)
![Methyl 3-[(5-chlorofuran-2-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7496397.png)
![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide](/img/structure/B7496399.png)
![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide](/img/structure/B7496401.png)

![5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one](/img/structure/B7496423.png)


![N,5-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7496432.png)
![N-methyl-2-[(5-methyl-1,2-oxazol-3-yl)methylsulfanyl]-N-phenylpyridine-3-carboxamide](/img/structure/B7496440.png)
![N-[2-(4-propylphenoxy)ethyl]nonanamide](/img/structure/B7496444.png)
![3-[4-(Naphthalen-1-ylmethyl)piperazine-1-carbonyl]-1,6,7,8-tetrahydroquinoline-2,5-dione](/img/structure/B7496447.png)

![Phenyl-[4-[(1-phenyltetrazol-5-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B7496475.png)